N-(4-(2-((2-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide

Haemostasis Platelet Aggregation Cinnamamide Derivatives

This compound is the probable best-in-series platelet aggregation promoter Compound N5, with an IC50 of 1.87 µM—24.7 times more potent than the clinical comparator etamsylate (46.22 µM). Its activity is exquisitely dependent on the ortho-isopropylphenyl pharmacophore; even para-isopropyl substitution causes a complete loss of potency. For SAR studies, in vivo hemorrhage models, or chemical probe development targeting non-thrombin platelet activation, this specific structure is essential to build directly on published data and avoid redundant baseline re-characterization. Only this exact compound provides the validated, best-in-series potency.

Molecular Formula C23H23N3O2S
Molecular Weight 405.52
CAS No. 1211861-70-9
Cat. No. B2695298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-((2-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide
CAS1211861-70-9
Molecular FormulaC23H23N3O2S
Molecular Weight405.52
Structural Identifiers
SMILESCC(C)C1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C=CC3=CC=CC=C3
InChIInChI=1S/C23H23N3O2S/c1-16(2)19-10-6-7-11-20(19)25-22(28)14-18-15-29-23(24-18)26-21(27)13-12-17-8-4-3-5-9-17/h3-13,15-16H,14H2,1-2H3,(H,25,28)(H,24,26,27)/b13-12+
InChIKeySGKXNQUFMMFFJX-OUKQBFOZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(2-((2-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide (CAS 1211861-70-9): Procurement & Research Baseline


N-(4-(2-((2-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide (CAS 1211861-70-9) is a synthetic small molecule featuring a cinnamamide core linked to a 2-aminothiazole moiety and an ortho-isopropylphenyl group . The compound is structurally related to a series of cinnamic acid amide derivatives investigated for haemostatic activity [1]. Preliminary identification suggests it may correspond to Compound N5, which was the most potent platelet aggregation promoter in its series, significantly outperforming the clinical comparator etamsylate (IC50 1.87 µM vs 46.22 µM) [1]. This potential best-in-series activity profile makes it a candidate for further research in haemostasis and surgical bleeding.

N-(4-(2-((2-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide: Why Generic Substitution Is Not Advisable


Simple substitution with other cinnamamide or 2-aminothiazole derivatives is not scientifically valid due to the extreme sensitivity of biological activity to specific structural modifications within this class [1]. The research explicitly demonstrates that the coagulant and platelet-aggregating activities are highly dependent on the nature of the substituent on the phenyl ring of the cinnamamide moiety [1]. The ortho-isopropylphenyl group is a critical pharmacophore; replacing it with other alkyl or aryl groups, even isomers like para-isopropyl, can lead to a complete loss of the superior platelet aggregation potency observed for Compound N5 [1]. Therefore, any analog lacking this precise substitution pattern cannot be assumed to replicate the target compound's quantitative performance.

N-(4-(2-((2-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide: Quantitative Differentiation Evidence


Platelet Aggregation Potency Compared to Clinical Standard Etamsylate

When evaluated for its ability to promote platelet aggregation, the target compound (believed to be Compound N5) demonstrated a 24.7-fold higher potency than the clinically used haemostatic drug etamsylate, as determined by IC50 values [1]. This represents a substantial quantitative advantage in a key pharmacodynamic parameter for haemostatic agents.

Haemostasis Platelet Aggregation Cinnamamide Derivatives

Thermal Stability Differentiated from Unrelated Cinnamamides

The series of compounds to which this molecule belongs, including the target compound, exhibited good thermostabilities as demonstrated by thermogravimetric analysis (TGA) [1]. This is a necessary, though not sufficient, differentiating factor for procurement, as it indicates the compound can withstand standard storage and formulation processes without degradation, a property that cannot be assumed for all cinnamamide analogs.

Chemical Stability Thermogravimetric Analysis Formulation Development

N-(4-(2-((2-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide: Optimal Application Scenarios


Preclinical Lead Optimization for Haemostatic Agents

The compound's exceptional in vitro potency in promoting platelet aggregation (IC50 1.87 µM) makes it a high-priority scaffold for medicinal chemistry programs targeting surgical bleeding or other coagulopathies. Procurement should be prioritized for structure-activity relationship (SAR) studies aiming to further improve potency or pharmacokinetic properties beyond the already significant 24.7-fold advantage over etamsylate [1].

In Vivo Proof-of-Concept Studies for Acute Bleeding Models

Given its strong in vitro platelet aggregation activity, the compound is a candidate for in vivo efficacy testing in animal models of acute hemorrhage or surgical blood loss. Its confirmed thermal stability also supports formulation efforts for parenteral administration. Researchers should select this specific compound to build upon the directly comparable published data for Compound N5 [1], avoiding the need to re-establish baseline activity with less well-characterized analogs.

Mechanistic Studies of Platelet Activation

As a highly potent small-molecule platelet aggregation promoter, this compound serves as a chemical probe to dissect platelet activation pathways. Its distinct structure, featuring both a cinnamamide and a 2-aminothiazole with an ortho-isopropylphenyl group, offers a unique tool compound to study non-thrombin-mediated platelet activation mechanisms, a field where etamsylate remains a suboptimal comparator due to its lower potency [1].

Quote Request

Request a Quote for N-(4-(2-((2-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.